N-Biotinyl D-erythro-Sphingosine-1-phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

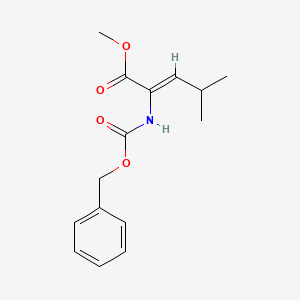

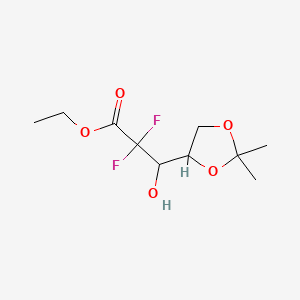

N-Biotinyl D-erythro-Sphingosine-1-phosphate (S1P) is a biochemical used for proteomics research . It is a white to light yellow to light beige powder or solid .

Synthesis Analysis

S1P is a bioactive signaling lipid highly enriched in mature erythrocytes . It is synthesized by two enzymes, sphingosine kinase 1 (Sphk1), localized in the cytosol, and sphingosine kinase 2 (SphK2), mainly residing in the nucleus . Mature red blood cells (RBCs) contain Sphk1 but no S1P degrading enzymes, perhaps due to the lack of nuclei and ER .Molecular Structure Analysis

The molecular formula of N-Biotinyl D-erythro-Sphingosine-1-phosphate is C28H52N3O7PS . The structure of S1P transport via human SPNS2 has been studied .Chemical Reactions Analysis

S1P plays important roles as a signaling lipid in a variety of physiological and pathophysiological processes . Variations in RBC S1P content achieved by altering S1P synthesis and transport regulate glucose uptake and metabolic flux .Physical And Chemical Properties Analysis

N-Biotinyl D-erythro-Sphingosine-1-phosphate is a white to light yellow to light beige powder or solid . It is a zwitterionic lysophospholipid and cellular metabolite derived from ceramide .科学的研究の応用

Cellular Signaling Research

Application Summary

Sphingosine-1-phosphate (S1P) is a naturally occurring bioactive sphingolipid metabolite. It has emerged as a potent signaling molecule that regulates diverse cellular processes including cell proliferation, survival, differentiation, and migration .

Methods of Application

S1P is synthesized by phosphorylation of its precursor sphingolipid, sphingosine. All sphingolipids contain a sphingoid or long-chain base (LCB) backbone .

Results or Outcomes

S1P plays a critical role in several physiological processes including lymphocyte trafficking, vascular development, and inflammation. Both the deficiency of S1P and its excessive accumulation are involved in pathological conditions including cancer, vascular abnormalities, inflammation, and autoimmune diseases .

Alzheimer’s Disease Research

Application Summary

S1P has been investigated for its role in Alzheimer’s disease (AD). Soluble Aβ oligomers, rather than monomer or insoluble amyloid fibrils, show red blood cell (RBC) membrane-binding capacity and trigger several morphological and functional alterations in RBCs that can result in impaired oxygen transport and delivery .

Methods of Application

The role of S1P in signaling pathways involved in the mechanism underlying ATP release in Ab-treated RBCs was investigated .

Results or Outcomes

S1P rescued the inhibition of ATP release from RBCs triggered by Ab, through a mechanism involving caspase-3 and restoring 2,3 DPG and cAMP levels within the cell .

Diabetes Research

Application Summary

S1P has been studied for its role in diabetes. It has been found that variations in red blood cell (RBC) S1P content regulate glucose uptake and metabolic flux .

Methods of Application

This is due to S1P-mediated activation of the catalytic protein phosphatase 2 (PP2A) subunit leading to reduction of cell-surface glucose transporters (GLUTs) .

Results or Outcomes

The mechanism dynamically responds to metabolic cues from the environment by increasing S1P synthesis, enhancing PP2A activity, reducing GLUT phosphorylation and localization, and diminishing glucose uptake in RBC from diabetic mice and humans .

Cancer Research

Application Summary

S1P inhibits chemotactic motility and invasiveness of tumor cells .

Methods of Application

The specific methods of application in cancer research are not detailed in the source .

Results or Outcomes

The specific results or outcomes in cancer research are not detailed in the source .

Neurological Research

Application Summary

S1P has been used in the diagnosis of Carcinomatous Meningitis .

Results or Outcomes

The specific results or outcomes in neurological research are not detailed in the source .

Safety And Hazards

将来の方向性

S1P has emerged as an important modulator of intracellular targets, including histone deacetylases, tumor necrosis factor receptor-associated factor 2, and protein kinase C δ (PKCδ) . It has been suggested that targeting SPNS2 has shown promise in reducing disease severity of autoimmune diseases . The mechanism responds to pharmacological S1P analogues such as fingolimod and may be functional in other insulin-independent tissues making it a promising therapeutic target .

特性

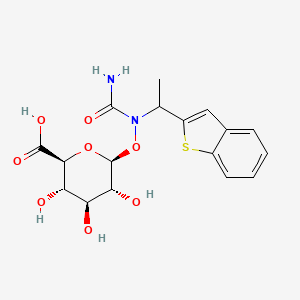

IUPAC Name |

[(E,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N3O7PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24(32)22(20-38-39(35,36)37)29-26(33)19-16-15-18-25-27-23(21-40-25)30-28(34)31-27/h14,17,22-25,27,32H,2-13,15-16,18-21H2,1H3,(H,29,33)(H2,30,31,34)(H2,35,36,37)/b17-14+/t22?,23-,24+,25-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVSZTHGPGQBCL-KNRYMFASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H](C(COP(=O)(O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N3O7PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747154 |

Source

|

| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Biotinyl D-erythro-Sphingosine-1-phosphate | |

CAS RN |

1093733-24-4 |

Source

|

| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)